![molecular formula C26H48O2 B14732772 6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol CAS No. 6242-19-9](/img/structure/B14732772.png)
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol is a complex organic compound with a unique structure. It belongs to the class of cholestanoids, which are derivatives of cholesterol. This compound is characterized by its intricate cyclopenta[a]naphthalene core, which is substituted with various alkyl and hydroxyl groups. It is not a naturally occurring metabolite and is typically synthesized for research purposes .
Vorbereitungsmethoden
The synthesis of 6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol involves multiple steps, starting from simpler organic molecules. The synthetic route generally includes:
Formation of the cyclopenta[a]naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of alkyl groups: Alkyl groups are introduced through alkylation reactions using reagents like alkyl halides.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Final modifications:
Analyse Chemischer Reaktionen
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cholestanoids.
Biology: It is used in studies related to cell membrane structure and function due to its similarity to cholesterol.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of cholesterol metabolism and related disorders.
Wirkmechanismus
The mechanism of action of 6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol involves its interaction with cell membranes and enzymes involved in cholesterol metabolism. The compound can integrate into cell membranes, affecting their fluidity and function. It can also interact with enzymes like HMG-CoA reductase, influencing cholesterol synthesis and regulation .
Vergleich Mit ähnlichen Verbindungen
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol is unique due to its specific structure and functional groups. Similar compounds include:
Cholesterol: A naturally occurring sterol with a similar core structure but different functional groups.
Stigmasterol: A plant sterol with a similar cyclopenta[a]phenanthrene core but different side chains.
Ergosterol: A fungal sterol with a similar core structure but different double bonds and functional groups.
Eigenschaften
CAS-Nummer |
6242-19-9 |
|---|---|
Molekularformel |
C26H48O2 |
Molekulargewicht |
392.7 g/mol |
IUPAC-Name |
6-(3-hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-ol |
InChI |
InChI=1S/C26H48O2/c1-18(2)8-6-9-19(3)21-11-12-22-20-10-13-24(28)26(5,15-7-17-27)23(20)14-16-25(21,22)4/h18-24,27-28H,6-17H2,1-5H3 |
InChI-Schlüssel |
XZLIIZIUJOQWSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3(C)CCCO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


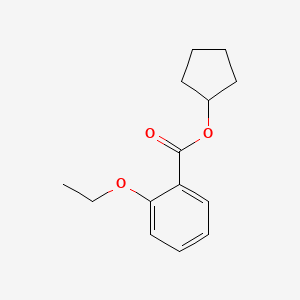

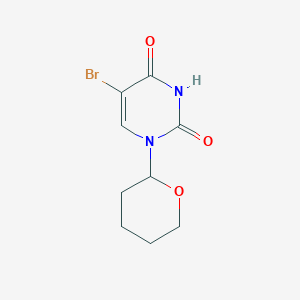


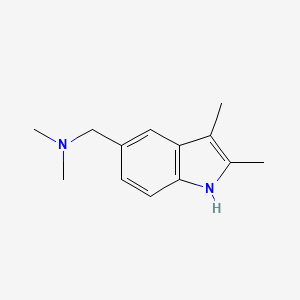
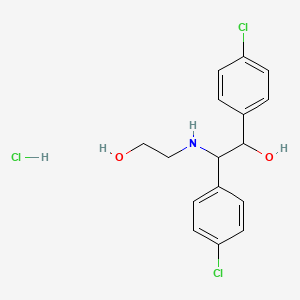
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)

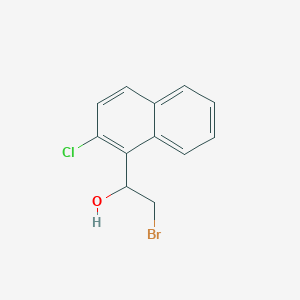
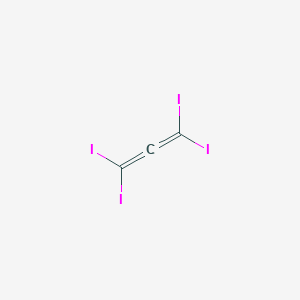
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)

